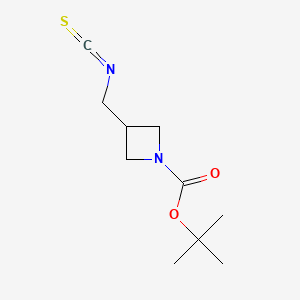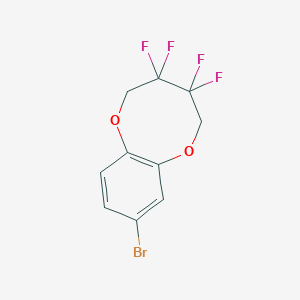
Potassium trifluoro(5-methoxy-5-oxopentyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(5-methoxy-5-oxopentyl)borate is an organoboron compound with the molecular formula C6H10BF3KO3. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(5-methoxy-5-oxopentyl)borate typically involves the reaction of trifluoroborane with a suitable methoxy-oxopentyl precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Preparation of the precursor: The methoxy-oxopentyl precursor is synthesized through a series of organic reactions, including esterification and reduction.
Reaction with trifluoroborane: The precursor is then reacted with trifluoroborane in the presence of a base such as potassium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in a solid form .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(5-methoxy-5-oxopentyl)borate undergoes various types of chemical reactions, including:
Substitution reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and various organic halides.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki–Miyaura coupling reactions, the primary products are biaryl compounds .
Aplicaciones Científicas De Investigación
Potassium trifluoro(5-methoxy-5-oxopentyl)borate has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which potassium trifluoro(5-methoxy-5-oxopentyl)borate exerts its effects involves the formation of a boronate complex. This complex can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the Suzuki–Miyaura coupling reaction .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
Uniqueness
Potassium trifluoro(5-methoxy-5-oxopentyl)borate is unique due to its specific functional groups, which provide distinct reactivity patterns compared to other organotrifluoroborates. Its stability and ease of handling make it a preferred reagent in various synthetic applications .
Propiedades
Número CAS |
1809099-10-2 |
|---|---|
Fórmula molecular |
C6H11BF3KO2 |
Peso molecular |
222.06 g/mol |
Nombre IUPAC |
potassium;trifluoro-(5-methoxy-5-oxopentyl)boranuide |
InChI |
InChI=1S/C6H11BF3O2.K/c1-12-6(11)4-2-3-5-7(8,9)10;/h2-5H2,1H3;/q-1;+1 |
Clave InChI |
JUJRCNAOFFDIAQ-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCCCC(=O)OC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



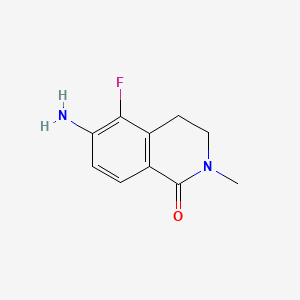
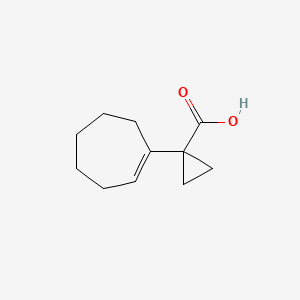
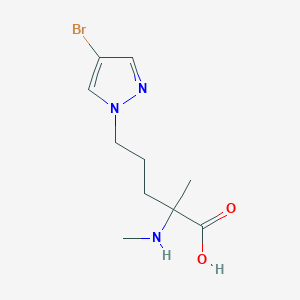

![2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride](/img/structure/B15326105.png)
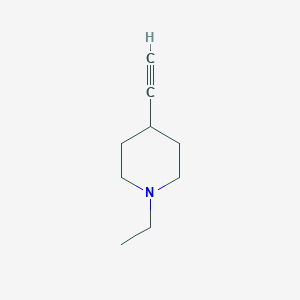
![2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid](/img/structure/B15326110.png)
![N-Methyl-1-(spiro[3.3]heptan-2-YL)methanamine](/img/structure/B15326127.png)
![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide](/img/structure/B15326131.png)
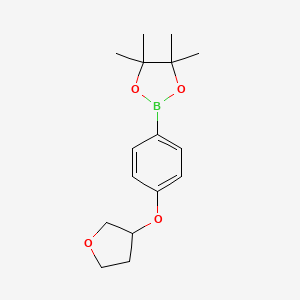
![2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15326147.png)
